molecular formula C21H17BrN4OS2 B2940281 N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 392685-27-7

N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2940281
CAS No.: 392685-27-7
M. Wt: 485.42
InChI Key: XRLOMIKWWXFCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene, a triazole, and a carboxamide group . These groups are common in many pharmaceuticals and materials science applications .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing thiophene, triazole, and carboxamide groups are known to participate in a variety of chemical reactions. For example, thiophenes can undergo electrophilic aromatic substitution, and triazoles can act as ligands in coordination chemistry .

Scientific Research Applications

Synthesis and Characterization

  • The compound is part of a class of novel thiophene derivatives, which have been synthesized and characterized for their potential in various biological activities. For instance, Mabkhot et al. (2017) synthesized new thiophene derivatives, highlighting their antimicrobial potential against bacterial strains, especially gram-negative bacteria E. coli, and some fungi (Mabkhot et al., 2017).
  • Another study by Kaneria et al. (2016) focused on the synthesis of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, noting their antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016).

Potential in Pharmacology

  • Research by Banerjee et al. (2011) on benzothiophene derivatives, including bromo-benzothiophene carboxamide derivatives, revealed their efficacy as inhibitors of Plasmodium enoyl-acyl carrier protein (PfENR), indicating potential in developing antimalarial drugs (Banerjee et al., 2011).
  • Beytur and Avinca (2021) investigated the molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, providing insights into the electronic properties of these compounds (Beytur & Avinca, 2021).

Materials Science Applications

  • In the field of materials science, Balakit et al. (2015) synthesized new thiophene derivatives and evaluated their use as photostabilizers for rigid poly(vinyl chloride), suggesting applications in polymer stabilization (Balakit et al., 2015).

Bioactivity and Antimicrobial Effects

  • Several studies have demonstrated the antimicrobial properties of thiophene derivatives. For instance, Babu et al. (2013) synthesized biologically active beta-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, showing significant activities against bacterial and fungal strains (Babu et al., 2013).
  • Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its applications. Given the functional groups present in the molecule, it could be of interest in the fields of medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS2/c22-16-10-8-15(9-11-16)14-29-21-25-24-19(26(21)17-5-2-1-3-6-17)13-23-20(27)18-7-4-12-28-18/h1-12H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOMIKWWXFCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.